3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Description
This heterocyclic compound features a fused imidazo[4,5-b]pyridine core substituted with a methyl group at position 3, a ketone at position 2, and a carboxylic acid at position 4. Its molecular formula is C₈H₇N₃O₃ (mol. wt. 193.16 g/mol) . The imidazo[4,5-b]pyridine scaffold is notable for its pharmacological relevance, particularly in targeting nuclear receptors like the retinoid X receptor (RXR) . The methyl group at position 3 and the carboxylic acid at position 6 contribute to its unique physicochemical and biological properties, such as reduced teratogenicity compared to full RXR agonists like bexarotene .
Properties
CAS No. |
1001754-96-6 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-11-6-5(10-8(11)14)2-4(3-9-6)7(12)13/h2-3H,1H3,(H,10,14)(H,12,13) |
InChI Key |
LZDRATSLKKJHRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential lead for the development of new pharmaceuticals due to its structural features that allow for diverse biological activities.
- Antifungal Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit notable antifungal properties. For example, a study synthesized a series of imidazo[4,5-b]pyridine derivatives, demonstrating that certain compounds showed effective fungicidal activity against Puccinia polysora with an EC50 value comparable to established fungicides like tebuconazole .
- RIPK2 Inhibition : The compound has been explored for its ability to inhibit receptor-interacting protein kinase 2 (RIPK2), which is implicated in autoimmune diseases. A patent describes the use of related compounds for treating inflammatory conditions such as inflammatory bowel disease (IBD) by targeting RIPK2 pathways .
Agricultural Applications
The fungicidal properties of 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid derivatives make them suitable candidates for agricultural use.
- Fungicides : The synthesis of novel derivatives has led to the identification of compounds with high efficacy against various fungal pathogens. The structure-activity relationship (SAR) studies conducted suggest that modifications to the imidazo[4,5-b]pyridine core can enhance fungicidal activity, making these compounds valuable in crop protection strategies .
Case Study 1: Synthesis and Evaluation of Antifungal Activity
A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antifungal activity. The study highlighted the importance of the carboxylic acid functional group in enhancing biological activity. The results are summarized in Table 1 below:
| Compound | Structure | EC50 (mg/L) | Activity |
|---|---|---|---|
| 7b | Structure | 4.00 | Comparable to tebuconazole |
| 7a | - | 6.50 | Moderate activity |
| 7c | - | 10.00 | Low activity |
Case Study 2: Development as a Pharmaceutical Agent
In a separate study focusing on RIPK2 inhibition, researchers synthesized various derivatives based on the imidazo[4,5-b]pyridine scaffold. The findings indicated that specific substitutions could significantly enhance the inhibitory potency against RIPK2, suggesting potential therapeutic applications in autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazo[4,5-b]pyridine Core
Table 1: Key Structural and Functional Differences
Key Observations:
- Positional Isomerism : The 4,5-b vs. 4,5-c ring fusion (as in ) significantly impacts receptor interaction. For example, 4,5-b derivatives show RXR agonism, while 4,5-c isomers may lack this activity.
- Functional Group Flexibility : The propargyl group in allows for modular derivatization, whereas the carboxylic acid in the target compound enhances water solubility and facilitates salt formation .
Pharmacological and Toxicological Profiles
RXR Agonism and Teratogenicity
- The target compound acts as a partial RXR agonist with lower maximal transcriptional activation compared to full agonists like bexarotene. This partial agonism correlates with reduced teratogenicity in zebrafish embryos .
- Analogues with bulky substituents (e.g., phenethyl ) may exhibit higher RXR binding affinity but increased lipid solubility, raising toxicity risks.
Physicochemical Properties
- LogP and Solubility : The carboxylic acid group in the target compound improves aqueous solubility (logP ~1.2), whereas phenethyl-substituted derivatives (logP ~3.5) are more lipophilic, affecting blood-brain barrier penetration.
- Metabolic Stability : Methyl and small alkyl groups (e.g., in the target compound) resist oxidative metabolism better than propargyl or aryl groups .
Biological Activity
3-Methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to consolidate the available research findings regarding its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C8H7N3O3
- SMILES : CN1C2=C(C=C(C=N2)C(=O)O)NC1=O
- CAS Number : 1001754-96-6
The compound's structure features a fused imidazole and pyridine ring system, which is often associated with various biological activities due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives. Although specific data on this compound is limited, related compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
- For instance, some derivatives inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell metabolism and resistance to oxidative stress .
-
Case Studies :
- A study involving imidazo[4,5-b]pyridine derivatives indicated that compounds with similar structural motifs exhibited IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines including HeLa and A549 .
- In another investigation, derivatives showed strong correlations in anti-cancer activity with a Pearson correlation coefficient (PCC) of ~0.8 when compared to known anticancer agents .
Antimicrobial Activity
While specific antimicrobial data for this compound is scarce, related compounds have been reported to exhibit fungicidal activity. For example:
Other Biological Activities
Research into the broader class of imidazo[4,5-b]pyridines suggests potential anti-inflammatory and analgesic effects. These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation.
Research Findings Summary
Despite the limited direct studies on this compound itself, the following points summarize its potential based on related compounds:
- Anticancer Potential : Significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and enzyme inhibition.
- Antimicrobial Activity : Evidence of fungicidal properties among structurally similar compounds.
- Pharmacological Versatility : Indications of anti-inflammatory effects warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
